molecular formula C10H21ClO2Si B2374447 (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal CAS No. 119136-98-0

(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal

Cat. No.: B2374447
CAS No.: 119136-98-0
M. Wt: 236.81
InChI Key: UTZDSSCUZVIWQI-SECBINFHSA-N
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Description

®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal is an organic compound that features a tert-butyldimethylsilyloxy group and a chlorobutanal moiety

Scientific Research Applications

®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific reaction in which this compound is involved. In general, the tert-butyldimethylsilyloxy group can act as a protecting group for alcohols in organic synthesis .

Future Directions

The use of silyl ethers like the tert-butyldimethylsilyloxy group in organic synthesis is a well-established field. Future research may focus on developing new synthetic methods using these compounds or exploring their use in the synthesis of complex natural products .

Preparation Methods

The synthesis of ®-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The chlorination of the butanal moiety can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal can be compared with similar compounds such as:

Properties

IUPAC Name

(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZDSSCUZVIWQI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CC=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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